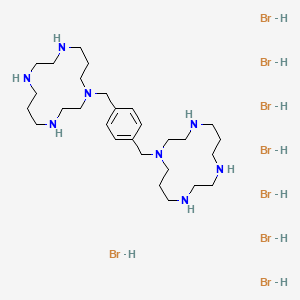

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide

描述

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is a complex organic compound. It is used in the synthesis of molecules with electroactive cavities and acts as a nitrogen crown ether analogue .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the introduction of protective groups at the three nitrogen atoms of cyclam . This is followed by the reaction of trisubstituted cyclams with para xylylene dihalide, which affords a hexaprotected derivative of the compound . The removal of the protective groups completes the synthesis of the drug .Molecular Structure Analysis

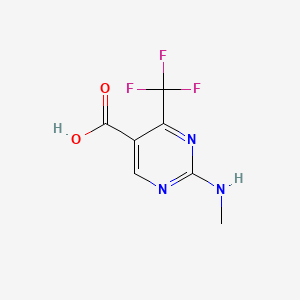

The molecular formula of this compound is C28H62Br8N8 . It is a polyamine consisting of two cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of protective groups at the nitrogen atoms of cyclam and the reaction of trisubstituted cyclams with para xylylene dihalide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1150.08 . It has a complexity of 456 and a topological polar surface area of 78.7 Ų . It has 8 hydrogen bond acceptors and 14 hydrogen bond donors .科研应用

Synthesis and Characterization

The compound has been synthesized through methods that avoid the need for protection and deprotection steps, demonstrating a facile synthesis under phase transfer catalysis conditions (Narayana, Seelam, & Prasanna, 2018). This approach yields good results and highlights the compound's potential in forming stable complexes with various metal ions, which can be tuned by altering the macrocyclic core size and the nature of pendant coordinating arms.

Metal-Organic Frameworks (MOFs)

The compound's derivatives have been utilized in creating novel 2D cadmium(II) coordination polymers (Li, Guo, Weng, & Lin, 2012). These MOFs exhibit unique structural features and potential applications in areas such as gas storage, separation technologies, and catalysis due to their thermal stability and fluorescent properties.

Ligand Synthesis for Complex Formation

The synthesis of 1,4,8,11-tetraazacyclotetradecane-based ligands, protected in specific positions, has led to the development of compounds with potential in coordination chemistry (Vitha, Kotek, Rudovský, Kubíček, Císařová, Hermann, & Lukeš, 2006). These ligands can selectively bind metal ions, offering pathways to new materials and catalysts.

Coordination Chemistry and Catalysis

Studies have explored the use of this compound and its analogs in forming complexes with metals, providing insights into their coordination environments and potential applications in catalysis (Kotek, Lubal, Hermann, Císařová, Lukeš, Godula, Svobodová, Táborský, & Havel, 2003). The high thermodynamic stability and kinetic inertness of these complexes highlight their potential in environmental and industrial applications, such as pollutant removal and selective catalysis.

Molecular Electronics

Research into the oxidation processes of compounds with ferrocenyl groups, analogous to 1,4-bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene, suggests potential applications in molecular electronics (Sakamoto, Hiroi, & Sato, 2003). The electrochemical properties and oxidation states of these compounds could be leveraged in designing molecular wires and electronic devices.

Safety And Hazards

性质

IUPAC Name |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYQTTMXGSTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Br.Br.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H62Br8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694711 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1150.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide | |

CAS RN |

155148-32-6 | |

| Record name | Plerixafor octahydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLERIXAFOR OCTAHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79I522MQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)

![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)